Cefdinir impurity C

Beschreibung

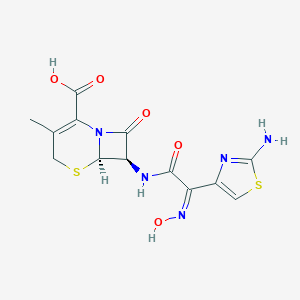

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5O5S2/c1-4-2-24-11-7(10(20)18(11)8(4)12(21)22)16-9(19)6(17-23)5-3-25-13(14)15-5/h3,7,11,23H,2H2,1H3,(H2,14,15)(H,16,19)(H,21,22)/b17-6-/t7-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMPXXFJEIVCXCL-ODXWQDPNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\O)/C3=CSC(=N3)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71091-93-5 | |

| Record name | 3-Methyl cefdinir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071091935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-METHYL CEFDINIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9Y9M0S93M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Studies of Cefdinir Impurity C Formation and Degradation Pathways

Identification of Process-Related Origins for Cefdinir (B1668824) Impurity C

Cefdinir Impurity C, also known as 3-Methyl Cefdinir or 3-Desethenyl-3-methyl Cefdinir, is intrinsically linked to the synthesis of the parent drug smolecule.comnih.govresearchgate.netclearsynth.com. Research indicates that impurities in Cefdinir can originate from various stages of its production, including the synthesis process itself smolecule.comresearchgate.net. Specifically, studies have identified that certain process-related impurities can lead to the formation of this compound. For instance, the presence of desacetoxycephalosporanic acid as an impurity in the key raw material, 7-aminio-3-vinyl-3-cephem-4-carboxylic acid, has been directly implicated in the formation of the 3-methyl analog, which corresponds to this compound arkat-usa.orgresearchgate.net.

Synthetic routes employed in Cefdinir manufacturing can also contribute to the presence of Impurity C. One described method involves the use of triethylamine (B128534) within a reaction mixture containing dicyclohexyl amine and other solvents under controlled temperature conditions, aiming to optimize yield while minimizing unwanted by-products smolecule.com. Advanced analytical techniques, such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), are essential for the rapid identification and quantification of such impurities in bulk Cefdinir material smolecule.comresearchgate.net. Pharmaceutical manufacturers and suppliers offer this compound as a reference standard, underscoring its importance in quality control and method validation during drug development and commercial production clearsynth.comdaicelpharmastandards.compharmaffiliates.com.

Table 1: Identified Process-Related Impurities in Cefdinir Synthesis

| Impurity Name/Description | CAS Number | Molecular Formula | Origin | Reference(s) |

| This compound (3-Methyl Cefdinir) | 71091-93-5 | C13H13N5O5S2 | Synthesis; formation linked to raw material impurity (desacetoxycephalosporanic acid) arkat-usa.orgresearchgate.net | smolecule.comnih.govresearchgate.net |

| Cefdinir Sulfoxide (Impurity D) | 934986-48-8 | C14H13N5O6S2 | Synthesis/Degradation (common in cephalosporins) | fda.gov |

| Cefdinir 5-oxide (Impurity I) | Not specified | Not specified | Synthesis | nih.gov |

| Ceph-2-em isomer (Impurity II) | Not specified | Not specified | Synthesis | japsonline.com |

| Unknown Impurity (E-isomer) | Not specified | Not specified | Synthesis | researchgate.net |

| Unknown Impurity (Furo[3,4-d] smolecule.comnih.govthiazin-2-yl) | Not specified | Not specified | Synthesis | researchgate.net |

Enzymatic Biotransformation in Cefdinir Degradation Relevant to Impurity Formation

The degradation process typically involves the opening of the β-lactam ring, a characteristic feature of cephalosporin (B10832234) breakdown nih.govcabidigitallibrary.orgtandfonline.comresearchgate.netjapsonline.comnih.gov. Enzymes such as β-lactamase, cytochrome P450, and NADPH reductase have been identified as playing roles in these biotransformation processes tandfonline.comjapsonline.com. For example, Candida sp. SMN04 demonstrated degradation involving extended spectrum β-lactamase (ESBL) activity tandfonline.comnih.gov. These studies have identified novel intermediates formed during Cefdinir degradation, characterized using techniques like LC-MS nih.govcabidigitallibrary.orgtandfonline.comnih.gov.

However, the specific enzymatic or microbial pathways that directly lead to the formation of this compound (3-Methyl Cefdinir) are not extensively detailed in the available literature. The focus of these biotransformation studies is generally on the breakdown of the parent drug and the formation of various degradation products, rather than the specific synthesis of synthetic impurities like Impurity C through biological means.

Table 2: Enzymes Involved in Cefdinir Biotransformation

| Enzyme/Biological Agent | Role in Cefdinir Degradation | Reference(s) |

| β-Lactamase | Catalyzes β-lactam ring opening | tandfonline.comjapsonline.comnih.gov |

| Cytochrome P450 | Involved in degradation pathways | tandfonline.comnih.gov |

| NADPH Reductase | Involved in degradation pathways | tandfonline.comnih.gov |

| Extended Spectrum β-Lactamase (ESBL) | Major step in β-lactam ring opening in degradation process | tandfonline.comnih.gov |

| Ustilago sp. SMN03 (Yeast) | Microbial degradation, β-lactam ring opening | nih.govcabidigitallibrary.org |

| Candida sp. SMN04 (Yeast) | Microbial degradation, β-lactam ring opening | japsonline.comtandfonline.comresearchgate.netnih.gov |

Kinetic Modeling of Cefdinir Degradation and Impurity Formation

Understanding the kinetics of Cefdinir degradation is crucial for controlling impurity levels, including this compound. Studies investigating the degradation of Cefdinir under various conditions provide insights into its stability profile. For instance, forced degradation studies have revealed Cefdinir's susceptibility to different environmental factors:

Acidic Conditions: Degradation in 0.1 M HCl at 60°C resulted in approximately 20.14% degradation japsonline.com.

Alkaline Conditions: Degradation in 0.1 M NaOH at 60°C was more pronounced, with about 48.83% degradation observed within 60 minutes japsonline.com.

Oxidation and Heat: Cefdinir is also labile to hydrogen peroxide (3%) and heat japsonline.com.

Microbial degradation studies have also provided kinetic data for Cefdinir. For example, the yeast strain Ustilago sp. SMN03 degraded Cefdinir following a pseudo-first-order kinetic model, exhibiting a degradation rate constant of 0.222 per day and a half-life of 3.26 days nih.govcabidigitallibrary.org. Similarly, Candida sp. SMN04 degraded Cefdinir with a half-life of 2.97 days and a degradation rate constant of 0.2335 per day, also fitting a pseudo-first-order model tandfonline.comnih.gov.

Table 3: Kinetic Parameters for Cefdinir Degradation

| Degradation Condition/Agent | Kinetic Model | Rate Constant (k) | Half-life (t½) | Reference(s) |

| Ustilago sp. SMN03 | Pseudo-first order | 0.222 day⁻¹ | 3.26 days | nih.govcabidigitallibrary.org |

| Candida sp. SMN04 | Pseudo-first order | 0.2335 day⁻¹ | 2.97 days | tandfonline.comnih.gov |

| Acid (0.1 M HCl, 60°C) | Not specified | Not specified | Not specified | japsonline.com |

| Alkali (0.1 M NaOH, 60°C) | Not specified | Not specified | Not specified | japsonline.com |

Isolation and Purification Methodologies for Cefdinir Impurity C

Chromatographic Separation Techniques

Chromatographic methods are central to the separation of Cefdinir (B1668824) impurities from the bulk drug and from each other. High-performance liquid chromatography (HPLC) in its preparative format and column switching chromatography are two powerful techniques employed for this purpose.

Preparative HPLC is a widely used technique for isolating specific impurities from a complex mixture by leveraging differences in the analyte's affinity for the stationary and mobile phases. In the context of Cefdinir impurities, including impurity C, preparative HPLC is instrumental in obtaining a sufficient quantity of the isolated impurity for further characterization.

Unknown impurities in Cefdinir bulk drug, present at levels ranging from 0.05% to 0.2%, have been successfully isolated using preparative HPLC. nih.govresearchgate.net The process typically involves the use of a reversed-phase column, such as a C18 column, and a suitable mobile phase. For instance, a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727) is often employed in a gradient elution mode to achieve optimal separation. researchgate.net The selection of the stationary phase and mobile phase composition is critical for achieving the desired resolution between Cefdinir and its impurities.

Table 1: Exemplary Preparative HPLC Parameters for Cefdinir Impurity Isolation

| Parameter | Condition |

| Column | Reversed-phase C18 |

| Mobile Phase A | 0.1% Tetramethylammonium (B1211777) hydroxide (B78521) solution (pH 5.5) with 0.1M EDTA (1000:0.4 v/v) |

| Mobile Phase B | 0.1% Tetramethylammonium hydroxide solution (pH 5.5): acetonitrile: methanol : 0.1M EDTA (500:300:200:0.4v/v) |

| Detection | UV at 254 nm |

| Flow Rate | 1.0 mL/min |

This table presents a general set of parameters and may require optimization for the specific isolation of Impurity C.

Column switching chromatography is an advanced technique that enhances the separation and enrichment of target impurities. This method involves the use of two or more columns with different selectivities to achieve a higher degree of separation than is possible with a single column. nih.gov For the isolation of Cefdinir impurities, a C18 column can be used for the initial separation, with the fraction containing the target impurity being automatically transferred to a second column for further purification and enrichment. benthamdirect.comresearchgate.net This technique is particularly useful for isolating trace-level impurities.

In a typical setup, the Cefdinir bulk material is first eluted on a C18 column using a gradient mobile phase. benthamdirect.comresearchgate.net Based on the retention time, the fraction containing the impurity of interest is directed to a second column. benthamdirect.comresearchgate.net This not only helps in enriching the impurity but also in removing the bulk of the main compound and other impurities, simplifying the subsequent purification steps. benthamdirect.comresearchgate.net A desalting step, often using a mobile phase containing a volatile acid like formic acid, may be incorporated to prepare the isolated impurity for mass spectrometry analysis. benthamdirect.comresearchgate.net

Table 2: Column Switching Chromatography Configuration for Cefdinir Impurity Isolation

| Step | Column | Mobile Phase | Purpose |

| Initial Separation | C18 | Gradient of 0.25% tetramethyl ammonium (B1175870) hydroxide solution (pH 5.5)-acetonitrile-methanol | Separation of impurities from Cefdinir |

| Enrichment | Second chromatographic column | - | Enrichment of the target impurity |

| Desalting | - | 0.5% formic acid solution | Removal of non-volatile salts |

| Mass Analysis | - | 1.0% formic acid-acetonitrile (3:7) | Preparation for mass spectrometry |

Other Isolation Strategies (e.g., Concentrated Solution Degradation and Freeze-Drying)

In addition to chromatographic techniques, other strategies can be employed to facilitate the isolation of Cefdinir impurity C. These methods often involve intentionally degrading the main drug to increase the concentration of specific impurities, followed by a purification step.

Forced degradation studies, where the Cefdinir bulk drug is subjected to stress conditions such as acid, base, oxidation, heat, and light, can be used to generate higher levels of degradation products, which may include impurity C. dphen1.com This enrichment is particularly useful when the impurity is present at very low levels in the original drug substance. For instance, subjecting a Cefdinir solution to hydrogen peroxide can lead to the formation of specific oxidative degradation products. google.com

Following chromatographic separation and enrichment, freeze-drying (lyophilization) is a common technique to obtain the isolated impurity in a stable, solid form. nih.govnih.gov This process involves freezing the solution containing the purified impurity and then reducing the surrounding pressure to allow the frozen solvent to sublime directly from the solid phase to the gas phase. nih.govmdpi.com This method is gentle and helps to preserve the integrity of the isolated compound. The combination of forced degradation to enrich the impurity, followed by preparative HPLC for separation, and finally freeze-drying to obtain the pure solid impurity is a comprehensive strategy for obtaining reference standards of impurities like this compound.

Optimization of Isolation Parameters for Enhanced Purity

Achieving high purity of the isolated this compound requires careful optimization of the various parameters in the isolation process. The goal is to maximize the resolution between the impurity and other components while maintaining a reasonable recovery and throughput.

For preparative HPLC, key parameters to optimize include:

Stationary Phase: While C18 is common, other stationary phases with different selectivities can be explored to improve separation. chromatographyonline.com

Mobile Phase Composition: The type and concentration of the organic modifier (e.g., acetonitrile, methanol), the pH of the aqueous buffer, and the type of buffer salts can significantly impact the retention and selectivity.

Gradient Profile: The slope and duration of the gradient elution need to be fine-tuned to achieve the best separation of the target impurity from closely eluting peaks.

Flow Rate and Column Dimensions: These parameters affect the separation efficiency, run time, and the amount of material that can be processed.

Loading Capacity: Overloading the column can lead to poor separation and reduced purity. The optimal sample load needs to be determined experimentally.

In column switching chromatography, the timing of the valve switching is a critical parameter that must be precisely controlled to ensure that the entire peak of the target impurity is transferred to the second column without contamination from adjacent peaks. The choice of the second column's stationary phase is also crucial for achieving orthogonal separation.

By systematically adjusting these parameters, the purity of the isolated this compound can be significantly enhanced, providing a high-quality reference standard for analytical method development and validation.

Structural Elucidation and Comprehensive Characterization of Cefdinir Impurity C

Advanced Spectroscopic Analysis for Structural Determination

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Fragmentation Pattern Analysis (LC-MS/MS) for Structural Insights

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a powerful technique for identifying and characterizing impurities in pharmaceutical compounds. By analyzing the fragmentation patterns of an ionized molecule, valuable insights into its structure can be obtained. Studies on Cefdinir (B1668824) impurities have utilized LC-MS/MS to elucidate the structures of various related substances researchgate.netbenthamdirect.com. The fragmentation pathway of Cefdinir itself has been studied to understand potential degradation and synthesis-related by-products researchgate.netscirp.org.

When Cefdinir Impurity C is analyzed by LC-MS/MS, its precursor ion is subjected to fragmentation, yielding characteristic fragment ions. These fragments provide structural "fingerprints" that can be used to deduce the impurity's molecular structure. For example, specific fragment ions can indicate the presence or absence of particular functional groups or structural modifications compared to the parent Cefdinir molecule. The analysis often involves identifying key fragment ions resulting from the cleavage of specific bonds within the molecule, such as the beta-lactam ring or the side chains researchgate.net. Detailed analysis of these fragmentation patterns, often in conjunction with UV spectra, aids in the structural characterization of impurities like this compound researchgate.netbenthamdirect.com.

Table 1: Representative LC-MS/MS Fragmentation Data for this compound (Hypothetical)

| Precursor Ion (m/z) | Major Fragment Ions (m/z) | Potential Structural Interpretation |

| 383.04 | 365.03, 352.03, 296.02 | Loss of H2O, cleavage of side chain |

| 383.04 | 187.02, 134.03 | Characteristic fragments of thiazole (B1198619) moiety |

| 383.04 | 337.03 | Loss of methyl group (if Impurity C is 3-methyl Cefdinir) |

Note: Specific m/z values and fragmentation patterns are illustrative and would be derived from experimental data.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by analyzing the absorption of infrared radiation at specific wavenumbers. Each functional group, such as carbonyls (C=O), hydroxyls (O-H), amines (N-H), and C-C or C-N bonds, exhibits characteristic absorption bands thermofisher.comrsc.org. The IR spectrum of this compound can provide direct evidence for the presence or modification of these functional groups compared to the parent compound.

Studies characterizing Cefdinir impurities often include IR spectroscopy data. For instance, the presence of a β-lactam carbonyl group typically appears around 1760-1770 cm⁻¹, while hydroxyl groups (like the one in the oxime moiety) would show broad absorption in the 3200-3600 cm⁻¹ region rsc.orgresearchgate.netechemi.com. Carboxylic acid groups, if present and unreacted, would also contribute characteristic peaks, notably a broad O-H stretch between 3300-2400 cm⁻¹ and a C=O stretch around 1700-1730 cm⁻¹ echemi.com. The identification of these specific bands in the IR spectrum of this compound helps confirm its functional group composition and provides clues about its structural relationship to Cefdinir.

Table 2: Key IR Absorption Bands for this compound (Hypothetical)

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3400-3200 | O-H stretch (oxime, potentially residual water) |

| ~3300-3100 | N-H stretch (amine) |

| ~1765 | C=O stretch (β-lactam) |

| ~1670-1620 | C=N stretch (oxime, C=C of thiazole ring) |

| ~1500-1400 | C-N stretch, C=C stretch (thiazole ring) |

Note: Specific wavenumbers and intensities are illustrative and would be derived from experimental data.

Ultraviolet (UV) Spectroscopy for Chromophore Characterization

UV-Visible (UV-Vis) spectroscopy is used to identify chromophores, which are structural units within a molecule that absorb ultraviolet or visible light. These chromophores typically involve conjugated π-electron systems or heteroatoms with non-bonding electrons msu.edu. The absorption maxima (λmax) and molar absorptivities (ε) obtained from UV-Vis spectra provide information about the electronic structure and conjugation within the molecule.

Table 3: Representative UV Absorption Data for this compound (Hypothetical)

| Wavelength (nm) | Absorption Intensity (A or ε) | Chromophore Description |

| ~285 | Moderate | Conjugated system (aminothiazole, oxime) |

| ~250 | Low | Potential secondary absorption band |

Note: Specific wavelengths and intensities are illustrative and would be derived from experimental data.

Comparative Structural Analysis with the Parent Cefdinir Molecule

A critical step in characterizing an impurity is to compare its structural and spectral data with that of the parent drug, Cefdinir. This comparative analysis helps to pinpoint the exact structural differences and confirm the identity of the impurity. Techniques like LC-MS/MS, IR, and UV spectroscopy are employed in parallel for both Cefdinir and this compound.

By overlaying or comparing the spectral data, researchers can identify specific modifications. For instance, if the LC-MS/MS fragmentation pattern of Impurity C shows a loss of a specific moiety or the presence of an additional mass unit compared to Cefdinir, it suggests a structural alteration researchgate.netbenthamdirect.com. Similarly, differences in IR peak positions or intensities can highlight changes in functional groups, while variations in UV absorption maxima can indicate modifications in the conjugated system researchgate.netuspnf.comresearchgate.net. Such comparisons are essential for confirming that this compound is indeed a related substance and for understanding its precise chemical structure relative to Cefdinir. For example, if Impurity C is identified as 3-methyl Cefdinir (CID 15080822), its mass and fragmentation pattern would differ from Cefdinir by the presence of a methyl group at the 3-position of the cephem ring nih.gov.

Determination of Stereochemical Configuration of this compound

The stereochemistry of pharmaceutical compounds can significantly influence their biological activity and safety. Cefdinir itself possesses defined stereocenters, specifically at the C-6 and C-7 positions of the β-lactam ring, which are typically in the (6R,7R) configuration scirp.orgdaicelpharmastandards.com. Impurities can arise from epimerization or other stereochemical changes during synthesis or storage.

Determining the stereochemical configuration of this compound is crucial. This is often achieved through specialized analytical techniques, such as chiral chromatography or by comparing its spectral data (e.g., Nuclear Magnetic Resonance, NMR, though not explicitly requested here) with those of known stereoisomers. If the impurity is suspected to be a stereoisomer of Cefdinir, chiral HPLC methods can be employed to separate it from the parent compound and other isomers, allowing for the assignment of its specific configuration uspnf.comscirp.orgamericanpharmaceuticalreview.com. For example, if an impurity arises from epimerization at the C-7 position, it would be a (6R,7S) isomer, which would exhibit different chromatographic behavior and potentially distinct biological properties.

Table 4: Stereochemical Determination of this compound (Hypothetical)

| Analytical Method | Stereochemical Configuration Assigned | Supporting Evidence |

| Chiral HPLC | (6R,7R) or (6R,7S) | Separation from Cefdinir reference standard, distinct retention time |

| NMR Spectroscopy | (6R,7R) or (6R,7S) | Differential chemical shifts at stereogenic centers (e.g., C-7 proton) |

Note: The specific stereochemical configuration would be determined experimentally.

Analytical Method Development and Validation for Cefdinir Impurity C Quantitation

Chromatographic Methodologies for Impurity Profiling

Chromatographic methods are indispensable for separating Cefdinir (B1668824) from its related substances and degradation products, allowing for their individual detection and quantification. These techniques are crucial for establishing the purity profile of Cefdinir, including the presence and levels of specific impurities like Cefdinir impurity C.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC remains a workhorse in pharmaceutical analysis due to its versatility, sensitivity, and quantitative capabilities. Method development for Cefdinir impurities typically focuses on achieving adequate separation, resolution, and sensitivity.

Reversed-phase HPLC (RP-HPLC) is widely adopted for the analysis of Cefdinir and its impurities. These methods typically utilize C18 stationary phases and mobile phases composed of aqueous buffers and organic modifiers like acetonitrile (B52724) or methanol (B129727), often employing gradient elution for optimal separation of a wide range of impurities turkjps.orgscilit.comtsijournals.comijpsonline.comthermofisher.com. The development of stability-indicating RP-HPLC methods is critical, as it ensures that this compound can be accurately quantified even in the presence of degradation products scilit.comnih.gov.

Table 1: Representative RP-HPLC Method Parameters for Cefdinir Impurity Analysis

| Parameter | Method A (Based on nih.gov) | Method B (Based on turkjps.org) | Method C (Based on ijpsonline.com) |

| Column | Waters RP Spherisorb C-18 (250 mm × 4.6 mm, 5 μm) | Hichrom C18 (15 x 0.46 cm), 5 μm | C18 column |

| Mobile Phase | Water : Acetonitrile : Methanol (13:5:2 v/v/v), pH 3.0 | Binary gradient: Solution A [0.1% TMAH, pH 5.5 + 0.1M EDTA (1000:0.4 v/v)] and Solution B [0.1% TMAH, pH 5.5 : Acetonitrile : Methanol : 0.1M EDTA (500:300:200:0.4 v/v)] | 50 mM Ammonium (B1175870) Acetate (pH 3.0±0.1) and Methanol (80:20% v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 ml/min |

| Detection | UV at 286 nm | UV at 254 nm | UV at 285 nm |

| Temperature | Room temperature | Not specified | Not specified |

These methods are designed to resolve Cefdinir from its known and unknown impurities, including this compound, enabling accurate quantification and purity assessment smolecule.comresearchgate.netresearchgate.net.

Method specificity and selectivity are crucial for accurately quantifying this compound, ensuring that the analytical signal is solely attributable to the target impurity and not interfered with by other components of the sample matrix, including Cefdinir itself or its degradation products. This is typically achieved through forced degradation studies, where Cefdinir is subjected to various stress conditions such as acid/alkali hydrolysis, oxidation, photolysis, and thermal stress scilit.comnih.govscispace.combanglajol.info. A well-developed method should demonstrate adequate resolution between Cefdinir, this compound, and other related substances or degradation products turkjps.orgnih.govresearchgate.net. The ability to resolve these components is a key indicator of the method's specificity and its suitability for impurity profiling.

UPLC offers significant advantages over traditional HPLC, including faster analysis times, higher resolution, and improved sensitivity, owing to the use of smaller particle size columns and higher operating pressures scispace.comresearchgate.net. RP-UPLC methods have been developed and validated for the determination of Cefdinir and its impurities, providing a more efficient approach to quality control scispace.comresearchgate.net. These methods typically employ columns like the Acquity SB C18 with optimized mobile phases and detection wavelengths to achieve rapid and sensitive separation.

Table 2: Validation Parameters for RP-HPLC and RP-UPLC Methods for Cefdinir Analysis

| Validation Parameter | RP-HPLC (Based on nih.gov) | RP-UPLC (Based on scispace.comresearchgate.net) |

| Linearity | 0.05 – 15.00 μg mL⁻¹ (r = 0.999) | 25 – 150 μg/ml (r = 0.9993) |

| Precision (%RSD) | Not explicitly quantified in snippet | < 1.5% |

| Accuracy (Recovery) | Not explicitly quantified in snippet | 98 – 102% |

| LOD | Not explicitly quantified in snippet | 0.17 μg/ml |

| LOQ | Not explicitly quantified in snippet | 0.51 μg/ml |

| Specificity | Ascertained by forced degradation; products well-separated | Ascertained by forced degradation studies |

| Robustness | Not explicitly quantified in snippet | %RSD for flow rate change ±5% was 1.2% and 0.8% |

These validation parameters demonstrate the suitability of these methods for the accurate quantification of Cefdinir and its impurities.

High-Performance Size Exclusion Chromatography (HPSEC) is a technique primarily used for the separation of molecules based on their hydrodynamic volume, making it suitable for the analysis of polymeric impurities in cephalosporins researchgate.netresearchgate.netnih.govfrontiersin.orgmagtechjournal.com. While this compound is not typically classified as a polymeric impurity, HPSEC has been employed in the broader context of cephalosporin (B10832234) impurity profiling. Studies have indicated that RP-HPLC methods may offer superior column efficiency and specificity compared to HPSEC for certain types of impurities, including polymerized ones researchgate.netnih.gov.

Two-dimensional HPLC (2D-HPLC), often coupled with mass spectrometry (LC-MS), represents a more advanced approach for complex impurity profiling. This technique enhances separation power by combining two different separation mechanisms, allowing for the resolution of co-eluting compounds and the characterization of trace impurities researchgate.netfrontiersin.org. 2D-HPLC has been applied to characterize polymerized impurities and other unknown impurities in cephalosporins, providing deeper insights into the impurity profile of drug substances researchgate.netfrontiersin.org. While specific applications of 2D-HPLC for this compound are not extensively detailed in the provided literature, it stands as a powerful tool for comprehensive impurity analysis in related cephalosporin compounds.

Hyphenated Chromatographic Techniques (e.g., LC-MS, LC-MS/MS)

Hyphenated chromatographic techniques, particularly Liquid Chromatography coupled with Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS), are indispensable tools for the identification, characterization, and quantification of pharmaceutical impurities like this compound. These techniques offer high sensitivity, selectivity, and structural elucidation capabilities, making them ideal for complex matrices and trace-level impurity analysis.

LC-MS/MS methods have been successfully developed for the determination of Cefdinir in biological fluids and for the identification of its related substances scirp.orgbenthamdirect.comresearchgate.netresearchgate.netscirp.org. These methods typically involve separation on a reversed-phase C18 column using mobile phases comprising acetonitrile or methanol with aqueous buffers, often containing additives like formic acid or tetramethylammonium (B1211777) hydroxide (B78521) to optimize ionization and chromatographic performance scirp.orgbenthamdirect.comresearchgate.netscirp.org. The mass spectrometer, operating in tandem mode (MS/MS), allows for selective detection of target analytes based on their precursor and product ions, thereby minimizing interference from the sample matrix and other impurities scirp.orgbenthamdirect.comresearchgate.netresearchgate.netscirp.org. Column-switching techniques have also been employed in conjunction with LC-MS for the rapid separation, enrichment, and desalting of impurities before mass analysis, enhancing the efficiency of impurity profiling benthamdirect.comresearchgate.netresearchgate.net.

Capillary Electrophoresis (HPCE) Applications

Capillary Electrophoresis (CE), including High-Performance Capillary Electrophoresis (HPCE), represents another powerful separation technique applicable to pharmaceutical impurity analysis. While specific applications detailing "this compound" using HPCE are not extensively documented in the provided literature, CE has been recognized as a valuable method for the analysis of polymer impurities in cephalosporin antibiotics frontiersin.orgresearchgate.net. The high separation efficiency and reduced solvent consumption associated with CE make it a complementary technique to chromatography for resolving complex mixtures of related substances researchgate.netconicet.gov.ar. The principles of CE involve separating analytes based on their charge-to-size ratio in an electric field, offering an orthogonal separation mechanism to RP-HPLC.

Voltammetric and Electrochemical Approaches for Cefdinir Impurity Detection

Voltammetric and electrochemical methods offer sensitive and cost-effective alternatives for the analysis of Cefdinir. These techniques leverage the electroactive nature of the Cefdinir molecule, which contains reducible and oxidizable functional groups nih.govjfda-online.comresearchgate.net. Differential pulse voltammetry (DPV) and adsorptive stripping voltammetry have been developed and validated for the determination of Cefdinir, demonstrating good sensitivity and applicability to pharmaceutical samples nih.govjfda-online.com. These methods typically involve the use of electrodes such as hanging mercury drop electrodes (HMDE) or glassy carbon electrodes (GCE) in specific buffer solutions nih.govjfda-online.com. While these methods are primarily reported for the parent drug, their sensitivity suggests potential for impurity analysis, provided suitable electrochemical responses are observed for this compound.

Validation Parameters for this compound Analytical Methods

The validation of analytical methods is crucial to ensure their reliability and suitability for their intended purpose, adhering to guidelines such as those from the International Conference on Harmonisation (ICH) pharmacyjournal.inbiomedres.usscience.govpharmanueva.comscilit.comnih.gov. Key validation parameters include linearity, LOD/LOQ, and precision and accuracy.

Linearity and Calibration Range

Linearity is assessed by establishing a relationship between the analyte concentration and its corresponding instrumental response. For Cefdinir and its related substances, various chromatographic methods have demonstrated linearity over a wide range of concentrations.

| Technique | Calibration Range | Correlation Coefficient (r²) | Reference |

| LC-MS/MS | 10 - 1200 ng/mL | ≥ 0.990 | scirp.orgscirp.org |

| RP-HPLC | 0.05 - 5 µg/mL | > 0.996 | banglajol.info |

| RP-HPLC | 0.05 - 15.00 μg mL⁻¹ | 0.999 | scilit.com |

| RP-UPLC | 25 - 150 μg/mL | 0.9993 | scispace.comresearchgate.net |

| Spectro. | 3 - 18 μg/mL | 0.999 | researchgate.net |

| Voltammetric (HMDE) | 0.25 – 40.0 μM | Not specified | nih.govjfda-online.com |

| Voltammetric (GCE) | 0.40 – 10.0 μM | Not specified | nih.govjfda-online.com |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). These parameters are essential for determining the lowest concentration of an impurity that can be reliably detected and quantified.

| Technique | LOD | LOQ | Reference |

| LC-MS/MS | Not specified | 10 ng/mL | scirp.org |

| RP-UPLC | 0.17 µg/mL | 0.51 µg/mL | scispace.comresearchgate.net |

| RP-HPLC | 0.02 µg/mL | 0.05 µg/mL | banglajol.info |

| Voltammetric (HMDE) | Not specified | 0.20 μM | nih.govjfda-online.com |

| Voltammetric (GCE) | Not specified | 0.26 μM | nih.govjfda-online.com |

Precision and Accuracy Assessment

Precision refers to the degree of agreement among individual test results when the same method is applied repeatedly to multiple samplings of a homogeneous sample. Accuracy, on the other hand, is the closeness of agreement between the value accepted as a conventional true value or an accepted reference value and the individual test result.

| Technique | Parameter | Value | Reference |

| LC-MS/MS | Precision (%CV) | 0.8 % (HQC) to 5.1 % (LLOQQC) | researchgate.netscirp.org |

| LC-MS/MS | Accuracy | 100.0 % (HQC) to 96.3% (LLOQ QC) | researchgate.netscirp.org |

| RP-HPLC | Precision (%RSD) | < 1.5% | scispace.com |

| RP-HPLC | Accuracy (%Rec) | 98% to 102% | scispace.com |

| RP-HPLC | Intraday Precision | 7.65% (at 0.05 µg/ml) | banglajol.info |

| RP-HPLC | Inter-day Precision | 9.72% (at 0.05 µg/ml) | banglajol.info |

| RP-HPLC | Intraday Accuracy | -0.90% to 0.60% (RE) | pharmacyjournal.in |

| RP-HPLC | Intraday Precision | 0.50% to 1.70% (RSD) | pharmacyjournal.in |

| RP-HPLC | Inter-day Accuracy | -1.50% to 0.80% (RE) | pharmacyjournal.in |

| RP-HPLC | Inter-day Precision | 0.65% to 2.10% (RSD) | pharmacyjournal.in |

| Voltammetric | Recovery | 92.7% to 107.3% (RSD < 10%) | nih.govjfda-online.com |

These validation parameters collectively ensure that the developed analytical methods are robust, reliable, and capable of accurately quantifying this compound at the required levels, thereby supporting quality control and regulatory compliance.

Method Robustness and System Suitability Testing

The validation of an analytical method for the quantitation of this compound critically relies on demonstrating its robustness and ensuring consistent system performance through system suitability testing (SST). These components are essential to guarantee that the method can reliably produce accurate and reproducible results under various operational conditions and throughout its intended use pharmaguideline.comyoutube.comresearchgate.net.

Method Robustness

Method robustness is defined as the ability of the analytical procedure to remain unaffected by small, deliberate variations in method parameters youtube.comscispace.com. This evaluation confirms the method's reliability during routine laboratory use, where minor deviations in parameters are inevitable. For the quantitation of this compound, robustness studies typically involve systematically altering key chromatographic parameters and assessing the impact on critical method performance attributes such as peak resolution, tailing factor, and the relative standard deviation (RSD) of peak areas.

Commonly investigated parameters for robustness include:

Flow Rate: Variations of ±10% from the optimized flow rate.

Mobile Phase Composition: Changes in the ratio of organic modifier to aqueous buffer (e.g., ±2% or ±5% organic content).

Column Temperature: Adjustments of ±2°C or ±5°C from the set temperature.

pH of the Mobile Phase: Small deviations in pH, typically ±0.2 units.

Wavelength of Detection: Minor adjustments to the detection wavelength, often ±5 nm.

Research into the robustness of HPLC methods for Cefdinir and its related substances has demonstrated that these methods can maintain their performance within acceptable limits when subjected to such variations scispace.comturkjps.orgnih.gov. For instance, studies have shown that changes in flow rate, organic content, and column temperature result in minimal variations in key parameters like the tailing factor and resolution, with %RSD values typically remaining below 2.0% scispace.comnih.gov.

Table 1: Representative Robustness Study Data for Cefdinir-Related Impurity Methods

| Parameter Varied | Variation Applied | Observed %RSD (Peak Area) | Acceptance Criteria (%RSD) | Reference |

| Flow Rate | ±10% | 0.8 - 1.2 | ≤ 2.0 | scispace.comnih.gov |

| Organic Mobile Phase Content | ±2% | 0.96 | ≤ 2.0 | nih.gov |

| Column Temperature | ±5°C | 0.3 - 0.9 | ≤ 2.0 | scispace.com |

| pH of Mobile Phase | ±0.2 | 0.74 | ≤ 2.0 | nih.gov |

Note: Data presented are illustrative examples from studies validating methods for Cefdinir and its related substances, demonstrating the typical outcomes of robustness testing.

System Suitability Testing (SST)

System suitability testing is performed before and during sample analysis to ensure that the chromatographic system is performing adequately and is capable of generating reliable data pharmaguideline.comacs.org. It verifies the integrity of the chromatographic system, including the instrument, the column, and the reagents, on a day-to-day basis pharmaguideline.comacs.org. For impurity quantitation, SST is crucial to confirm that the system can resolve and accurately detect the impurity at specified levels.

Key parameters evaluated during SST for this compound quantitation typically include:

Resolution (R): Ensures adequate separation between this compound and Cefdinir itself, as well as other potential impurities. Acceptance criteria are usually set at a minimum of 1.5 scispace.comturkjps.org.

Tailing Factor (T): Assesses the peak shape symmetry. An acceptable tailing factor, typically ≤ 2.0 or ≤ 1.5, indicates good peak shape and consistent detector response scispace.comturkjps.orgnih.gov.

Column Efficiency (N) or Plate Number: Measures the number of theoretical plates, indicating the column's separation power. Higher plate numbers are desirable for better resolution pharmaguideline.comscispace.com.

Repeatability: Assesses the precision of the chromatographic system by injecting replicate injections of a standard solution. The relative standard deviation (%RSD) of peak area or retention time should be within specified limits, often ≤ 1.0% or ≤ 2.0% for multiple injections (e.g., six) scispace.comturkjps.orgchromatographyonline.com.

Signal-to-Noise Ratio (S/N): For impurity methods, injecting a standard at the quantitation limit (QL) and assessing the S/N ratio confirms the system's sensitivity chromatographyonline.com.

Table 2: Typical System Suitability Test Parameters and Acceptance Criteria for Cefdinir Impurity Quantitation

| System Suitability Parameter | Typical Acceptance Criteria | Typical Obtained Values (Example) | Reference |

| Tailing Factor | ≤ 1.5 | 1.1 - 1.5 | scispace.comturkjps.org |

| Column Efficiency (N) | N/A (monitored) | > 4000 | scispace.com |

| Repeatability (%RSD) | ≤ 1.0% (for 6 injections) | 0.3 - 1.3% | scispace.comchromatographyonline.com |

| Resolution (between critical peaks) | ≥ 1.5 | ≥ 1.5 | scispace.comturkjps.org |

| S/N Ratio (at QL) | ≥ 10 | ≥ 10 | chromatographyonline.com |

Note: These values represent common practices and may vary based on specific method requirements and regulatory guidelines.

By consistently meeting these system suitability criteria, analysts can be confident that the chromatographic system is performing optimally for the accurate quantitation of this compound.

Impurity Control Strategies for Cefdinir Impurity C

Process Chemistry and Synthetic Route Optimization to Mitigate Impurity C Formation

The formation of impurities in an active pharmaceutical ingredient (API) like Cefdinir (B1668824) can originate from the synthesis process itself or from the degradation of the drug substance. researchgate.net The primary strategy to control impurities is to prevent their formation during synthesis. This involves a deep understanding of the reaction mechanisms and the impact of various process parameters on the generation of side products.

The synthesis of Cefdinir typically involves the condensation of 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA) with an activated derivative of an aminothiazolyl side chain. researchgate.net The formation of Impurity C is often linked to specific reaction conditions, the quality of starting materials, and the choice of reagents and solvents.

Key optimization strategies include:

Solvent and Base Selection: The choice of solvent and base can significantly influence reaction pathways. For instance, in the synthesis of other complex molecules, replacing solvents like dimethylformamide (DMF), which can degrade to form reactive species, with alternatives such as acetonitrile (B52724) has been shown to prevent the formation of certain impurities. nih.gov Similarly, the use of strong inorganic or organic bases can sometimes lead to a variety of side products, necessitating the screening of milder base options to improve the purity profile. nih.gov

Control of Reaction Conditions: Parameters such as temperature, reaction time, and pH are critical. Running reactions at an optimal temperature can minimize the degradation of reactants and products into impurities. Maintaining a specific pH can prevent acid or base-catalyzed side reactions that may lead to the formation of Impurity C.

Atmospheric Control: Certain impurities are formed through oxidative processes. nih.gov Implementing measures to control the reaction atmosphere, such as sparging the reaction mixture with an inert gas like nitrogen prior to heating, can effectively eliminate the presence of oxygen and prevent the formation of oxidative impurities. nih.gov

Quality of Starting Materials: Impurities present in raw materials can be carried through the synthetic process and may even participate in side reactions. Therefore, stringent quality control of starting materials, including key intermediates, is fundamental to preventing the formation of downstream impurities like Impurity C.

Strategies for Impurity Management within Pharmaceutical Manufacturing

Beyond synthetic route optimization, a multi-faceted approach to impurity management is required throughout the pharmaceutical manufacturing process. daicelpharmastandards.com This ensures that any impurities that do form are effectively removed and controlled to within acceptable regulatory limits. daicelpharmastandards.com

Supplier Qualification Programs: A robust supplier qualification program is a crucial first step. This involves auditing suppliers and testing incoming raw materials and excipients to ensure they meet predefined quality standards and are free from reactive impurities that could contribute to the formation of Cefdinir impurity C. fda.gov

Downstream Purification: If Impurity C is formed despite optimization efforts, effective purification methods are necessary. Techniques such as crystallization, chromatography, and solid-phase extraction are commonly used to isolate and remove impurities from the API. pharmtech.com Preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool for isolating specific impurities from crude drug samples for characterization. researchgate.net

Formulation Design: The design of the final drug product formulation can also be a strategy to mitigate impurity formation, particularly degradation products. The formation of certain impurities is pH-dependent. fda.gov Therefore, incorporating buffering agents like sodium carbonate into a formulation to maintain a neutral or basic micro-environment can significantly reduce the rate of acid-catalyzed degradation reactions. fda.gov

Process Analytical Technology (PAT): Implementing PAT involves the use of in-line or on-line analytical tools to monitor the manufacturing process in real-time. This allows for immediate detection of deviations that could lead to increased impurity formation, enabling prompt corrective action and ensuring the process remains in a state of control.

Quality Control (QC) and In-Process Control (IPC) Methodologies for Impurity C

Reliable and validated analytical methods are the cornerstone of any impurity control strategy, providing the means to detect, quantify, and monitor Impurity C throughout the manufacturing process and in the final product. pharmtech.com

In-Process Controls (IPCs): IPCs are tests conducted during the manufacturing process to ensure that intermediate materials meet their specifications and that the process is proceeding as expected. ecfr.gov For Impurity C, IPCs might involve taking samples at the completion of a significant reaction phase and using a rapid analytical technique, like HPLC, to confirm that the level of the impurity is below a pre-determined action limit before proceeding to the next step. ecfr.gov This prevents the propagation of out-of-specification material and allows for process adjustments in real-time.

Final Quality Control (QC): QC testing is performed on the final Cefdinir API to confirm it meets all quality specifications before release. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the determination of Cefdinir and its related substances. researchgate.netnih.gov These methods must be specific, stability-indicating, and validated to ensure they can accurately separate and quantify Impurity C from Cefdinir and other related substances. nih.gov

For more detailed structural information, especially during method development or impurity investigation, HPLC is often coupled with mass spectrometry (LC-MS). researchgate.netresearchgate.net This hyphenated technique is a powerful tool for the rapid identification of impurities based on their mass fragmentation patterns. researchgate.net

Below is a table summarizing typical parameters for an HPLC method used for Cefdinir impurity analysis.

| Parameter | Typical Specification |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.net |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate, ammonium (B1175870) formate) and organic modifiers (e.g., acetonitrile, methanol) researchgate.netresearchgate.net |

| Detection | UV detector at a specific wavelength (e.g., 285 nm or 254 nm) uspnf.com |

| Flow Rate | Typically 1.0 mL/min |

| Analysis Mode | Isocratic or Gradient elution researchgate.net |

Quality by Design (QbD) Approach in Impurity Control

Quality by Design (QbD) is a modern, systematic approach to pharmaceutical development that emphasizes product and process understanding and process control, based on sound science and quality risk management. researchgate.netnih.gov Rather than relying solely on end-product testing, QbD builds quality into the product from the beginning. researchgate.net The European Medicines Agency (EMA) provides scientific guidelines to help developers implement QbD. europa.eu

Applying a QbD approach to control this compound involves several key steps:

Identify Critical Quality Attributes (CQAs): CQAs are the physical, chemical, or biological properties that should be within an appropriate limit to ensure the desired product quality. The concentration of Impurity C is a CQA for Cefdinir. nih.gov

Conduct Risk Assessment and Identify Critical Process Parameters (CPPs) and Critical Material Attributes (CMAs): A risk assessment is performed to identify which process parameters (CPPs) and material attributes (CMAs) have the most significant impact on the CQAs. For Impurity C, potential CPPs could be reaction temperature and time, while a CMA could be the purity of a key starting material. nih.govcelonpharma.com

Establish a Design Space: Through experimentation, a "design space" is established. This is the multidimensional combination and interaction of input variables (e.g., CMAs) and process parameters (e.g., CPPs) that has been demonstrated to provide assurance of quality. nih.gov Operating within this defined design space ensures that the level of Impurity C will consistently remain below its acceptance limit.

Develop and Implement a Control Strategy: A comprehensive control strategy is designed to ensure the process consistently operates within the design space. This includes controls on input materials (CMAs), in-process controls at critical steps (monitoring CPPs), and final QC testing of the API to confirm that CQAs, including the limit for Impurity C, are met. nih.gov

The table below outlines the elements of a QbD approach for controlling Impurity C.

| QbD Element | Application to this compound Control |

| Quality Target Product Profile (QTPP) | Defines the desired purity profile of the final Cefdinir product, including a specification for Impurity C. |

| Critical Quality Attribute (CQA) | The level of Impurity C, which must be controlled within a specified limit (e.g., ≤ 0.15%). |

| Critical Material Attributes (CMAs) | Purity of 7-AVCA, quality of solvents and reagents. |

| Critical Process Parameters (CPPs) | Reaction temperature, pH, reaction time, inert atmosphere control. |

| Design Space | An established range for temperature, pH, and reactant ratios where Impurity C is consistently minimized. |

| Control Strategy | IPC testing of reaction intermediates, final API testing by validated HPLC, and real-time monitoring of CPPs. |

Future Research Directions and Emerging Trends in Cefdinir Impurity C Analysis

Development of Novel Analytical Techniques for Trace Impurity Detection

The detection of impurities at trace levels is paramount for ensuring drug safety and efficacy. Future research will likely explore highly sensitive and selective techniques to identify and quantify Cefdinir (B1668824) impurity C, even at very low concentrations. This includes the development and refinement of hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography (UPLC) coupled with advanced mass spectrometry, which offer superior sensitivity and specificity researchgate.netbenthamdirect.comresearchgate.netscirp.org. Emerging trends may also involve the application of novel detection principles, such as surface-enhanced Raman spectroscopy (SERS) or advanced electrochemical sensors, for real-time or near-real-time monitoring of impurities ijpsjournal.commdpi.com. The integration of miniaturized analytical systems and microfluidic devices could also lead to more portable and cost-effective trace analysis solutions.

Comprehensive Impurity Profiling Methodologies for Complex Matrices

As pharmaceutical formulations become more complex, the development of robust impurity profiling methodologies capable of handling diverse matrices is crucial. Future research will focus on creating integrated analytical strategies that can effectively separate, identify, and quantify Cefdinir impurity C and other related substances within these intricate matrices, such as biological fluids or advanced drug delivery systems mdpi.comijnrd.org. Techniques like two-dimensional liquid chromatography (2D-LC) coupled with mass spectrometry are gaining traction for their ability to resolve complex mixtures and provide detailed impurity profiles nih.govfrontiersin.orgresearchgate.netfrontiersin.org. Furthermore, the application of chemometrics and data analytics, including artificial intelligence (AI) and machine learning (ML), will play an increasingly significant role in processing complex chromatographic and spectroscopic data, enabling more comprehensive and accurate impurity profiling ijpsjournal.comapacsci.com.

Application of Green Chemistry Principles in Impurity Control and Analytical Procedures

There is a growing imperative within the pharmaceutical industry to adopt sustainable practices, including the implementation of green chemistry principles in analytical procedures ijpsjournal.commdpi.comapacsci.comresearchgate.netbiotech-asia.org. Future research directions will prioritize the development of analytical methods for this compound that minimize the use of hazardous organic solvents, reduce waste generation, and conserve energy. This could involve the exploration of alternative mobile phases, such as supercritical fluids or ionic liquids, and the optimization of extraction techniques like solid-phase microextraction (SPME) or supercritical fluid extraction (SFE) mdpi.comresearchgate.net. The development of solvent-free or solvent-minimized analytical methods will also be a key focus, contributing to more environmentally friendly quality control processes.

In-Depth Mechanistic Studies of Uncharacterized Cefdinir Impurities

While significant progress has been made in identifying and characterizing known Cefdinir impurities, the investigation into uncharacterized impurities remains an active area of research. Future studies will aim to elucidate the formation mechanisms of these unknown impurities, which may arise from novel degradation pathways or synthesis side reactions researchgate.netresearchgate.netresearchgate.net. Advanced spectroscopic techniques, such as high-resolution nuclear magnetic resonance (NMR) and advanced mass spectrometry (e.g., HRMS), will be essential for determining the structures of these elusive compounds conicet.gov.ar. Computational modeling and cheminformatics tools will also be increasingly employed to predict potential degradation pathways and impurity structures, guiding experimental investigations and facilitating a deeper understanding of Cefdinir's stability profile.

Q & A

Basic: What analytical techniques are recommended for identifying and quantifying Cefdinir Impurity C?

This compound (3-Methyl cefdinir) is quantified using reverse-phase HPLC with UV detection, as per USP monographs . Key parameters include:

- Column : C18 column (e.g., 4.6 mm × 25 cm, 5 µm particle size).

- Mobile phase : Gradient elution with phosphate buffer and acetonitrile.

- Detection : 254 nm wavelength.

- Relative Retention Time (RRT) : 0.74–0.75 for Impurity C, with an acceptance criterion of ≤0.7% .

Methodological Note: System suitability requires ≥7,000 theoretical plates and tailing factor ≤3.0 to ensure resolution from co-eluting impurities (e.g., open-ring lactones) .

Basic: How are USP acceptance criteria for this compound validated in stability studies?

USP guidelines mandate accelerated stability testing under stress conditions (e.g., heat, humidity, acidic/alkaline hydrolysis) to monitor impurity formation. For Impurity C:

- Sample preparation : Dissolve Cefdinir in buffer (pH 6.0) and analyze degradation products over time.

- Quantification : Calculate impurity levels using peak area normalization (total impurities ≤3.0%) .

Critical Step: Validate method precision with ≤2.0% RSD for replicate injections .

Advanced: How can researchers resolve discrepancies in reported retention times for this compound across studies?

Discrepancies (e.g., RRT 0.74 vs. 0.75 in USP monographs ) may arise from column aging, mobile phase composition, or detector calibration. Solutions include:

- Column equivalency testing : Compare performance across 3–5 columns from different manufacturers.

- System suitability optimization : Adjust buffer pH (±0.2 units) or acetonitrile gradient slope (±5%) to improve reproducibility .

Data Analysis: Apply statistical tools (e.g., ANOVA) to assess variability significance and report confidence intervals .

Advanced: What strategies ensure accurate structural elucidation of this compound during method development?

Structural confirmation requires complementary techniques:

- LC-MS/MS : Confirm molecular weight (C₁₄H₁₅N₅O₆S₂, [M+H]⁺ = 428.1) and fragmentation patterns.

- NMR : Compare ¹H/¹³C spectra with synthetic reference standards.

Methodological Gap: USP monographs lack MS/NMR protocols, necessitating literature-based validation (e.g., cross-referencing with cephem degradation pathways) .

Advanced: How should researchers address co-elution of this compound with other degradation products?

Co-elution (e.g., with open-ring lactones at RRT 0.85–1.14 ) complicates quantification. Mitigation strategies:

- Peak purity analysis : Use diode-array detection (DAD) to assess spectral homogeneity.

- Orthogonal methods : Employ ion-pair chromatography or HILIC to enhance resolution .

Data Interpretation: Apply multivariate analysis (e.g., PCA) to distinguish overlapping peaks in complex chromatograms .

Basic: What are the documentation requirements for publishing impurity profiling studies on Cefdinir?

- Experimental section : Detail mobile phase composition, column specifications, and validation parameters (linearity, LOD/LOQ).

- Supporting information : Include raw chromatograms, system suitability data, and impurity RRT tables .

Ethical Note: Avoid selective reporting of conditions that favor hypotheses; disclose all methodological adjustments .

Advanced: How can researchers design experiments to investigate the formation mechanisms of this compound?

- Hypothesis-driven approach : Test whether Impurity C arises from methylation during synthesis or storage.

- Controlled variables : Expose Cefdinir to methylating agents (e.g., dimethyl sulfate) under varying temperatures/pH.

- Analytical endpoints : Monitor Impurity C via LC-MS and correlate with kinetic models (e.g., Arrhenius plots) .

Data Contradictions: If results conflict with prior studies (e.g., unexpected stability), re-examine raw data for calibration errors or contamination .

Basic: What statistical tools are essential for impurity data analysis?

- Descriptive statistics : Mean, SD, and RSD for replicate analyses.

- Regression analysis : Validate linearity (r² ≥0.998) for calibration curves.

- Control charts : Track long-term method performance (e.g., Shewhart charts) .

Advanced Tip: Use software like R or Python to automate impurity peak integration and reduce human error .

Advanced: How can researchers optimize impurity recovery during sample preparation?

- Extraction efficiency : Compare sonication vs. vortex mixing for Cefdinir dissolution in buffer.

- Matrix effects : Spike Impurity C into placebo formulations to assess recovery (target: 90–110%) .

Pitfall Avoidance: Document all protocol deviations (e.g., incomplete dissolution) to ensure replicability .

Basic: What frameworks guide hypothesis formulation in impurity characterization studies?

Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to structure research questions. Example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.